Resistomycin
Vue d'ensemble
Description
Resistomycin is an antibiotic with the molecular formula C22H16O6 . It is similar to hypericin and was first isolated in 1951 from the bacterium Streptomyces resistomycificus .
Molecular Structure Analysis
The molecular structure of Resistomycin is characterized by a unique pentacyclic “discoid” ring system . This structure clearly differs from the typical linear or angular architectures of aromatic polyketides .
Chemical Reactions Analysis
Resistomycin is a bacterial polyphenolic metabolite from Streptomyces resistomycificus with a unique pentacyclic “discoid” ring system . The first comprehensive cyclase amino acid sequence−function correlation revealed that the enzymes directing the nascent polyketide chain into a peri-fused system clearly differ from canonical linear and angular cyclases .
Physical And Chemical Properties Analysis
Resistomycin is a solid substance with a molar mass of 376.364 g·mol−1 . Its boiling point is 315°C . It has a chemical formula of C22H16O6 .
Applications De Recherche Scientifique
1. Prostate Cancer Treatment
- Application Summary: Resistomycin has been found to suppress the growth of prostate cancer cells (PC3) by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest .
- Methods of Application: Prostate cancer cells were treated with resistomycin at concentrations of 0.65 or 1.3 µg/mL for 24 hours. Cell viability and apoptosis were assessed using MTT assay and flow cytometry .
- Results: The IC50 of resistomycin on PC3 cells was found to be 2.63 µg/mL. Treatment with resistomycin resulted in an increased number of apoptotic cells, induction of reactive oxygen species generation, and lactate dehydrogenase leakage .
2. Hepatocellular Carcinoma Treatment
- Application Summary: Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro. It induces apoptosis and cell cycle arrest in HepG2 cells by activating the p38 MAPK pathway .
- Methods of Application: HepG2 cells were treated with resistomycin in a dose- and time-dependent manner. The effects of resistomycin on cell viability, apoptosis, and cell cycle arrest were assessed .
- Results: Resistomycin reduced the viability of HepG2 cells and induced apoptosis and cell cycle arrest. This was accompanied by changes in the expression of related proteins, including Bax, Cyclin B1, etc .
3. Triple-Negative Breast Cancer Treatment
- Application Summary: Resistomycin has been found to attenuate the progression of triple-negative breast cancer by inhibiting E3 ligase Pellino-1 and inducing SNAIL/SLUG degradation .
- Results: High Pellino-1 expression promotes TNBC progression. Resistomycin treatment resulted in the degradation of SNAIL and SLUG, two important proteins involved in the progression of triple-negative breast cancer .
4. Leukemia Treatment
- Application Summary: While specific studies on Resistomycin’s application in Leukemia treatment are not readily available, it’s worth noting that the development of medicines that activate the immune system against specific mutations is a game changer in immunotherapy individualisation . This approach to Leukemia treatment ensures that the treatment is tailored to the individual profile, maximising the chances of a successful immune response and reducing the risk of treatment resistance .
- Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of Leukemia management .
5. Lung Cancer Treatment
- Application Summary: Although specific studies on Resistomycin’s application in Lung Cancer treatment are not readily available, it’s important to note that current treatment modalities include surgery, chemotherapy, radiation therapy, targeted therapy, and immunotherapy . Despite advances in therapeutic options, resistance to therapy remains a major obstacle to the effectiveness of long-term treatment .
- Results: The use of multidisciplinary approaches that target various resistance mechanism, it may be possible to delay development of treatment resistance or even resensitize cancers .
6. Melanoma Treatment
- Application Summary: While specific studies on Resistomycin’s application in Melanoma treatment are not readily available, it’s worth noting that recent advances in the treatment of melanoma have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
- Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of melanoma management .
4. Ovarian Cancer Treatment
- Application Summary: Although specific studies on Resistomycin’s application in Ovarian Cancer treatment are not readily available, it’s important to note that drug resistance is a formidable challenge in the treatment of ovarian cancer and is the primary contributor to poor prognosis .
- Results: The use of multidisciplinary approaches that target various resistance mechanism, it may be possible to delay development of treatment resistance or even resensitize cancers .
5. Pancreatic Cancer Treatment
- Application Summary: Although specific studies on Resistomycin’s application in Pancreatic Cancer treatment are not readily available, it’s worth noting that recent advances in the treatment of pancreatic cancer have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
- Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of pancreatic cancer management .
6. Colorectal Cancer Treatment
- Application Summary: Although specific studies on Resistomycin’s application in Colorectal Cancer treatment are not readily available, it’s worth noting that recent advances in the treatment of colorectal cancer have led to a deeper understanding of antitumor immune responses and have established immunotherapy as one of the main approaches to cancer treatment .
- Results: The integration of mutanome knowledge in individualised immunotherapy utilising knowledge of mutanomes is critical, and this should be at the forefront of colorectal cancer management .
Orientations Futures
Resistomycin has shown strong inhibitory activity against human hepatocellular carcinoma (HCC) in vitro . It also suppresses prostate cancer cell growth by instigating oxidative stress, mitochondrial apoptosis, and cell cycle arrest . These findings suggest that Resistomycin could be a promising therapeutic leading compound for drug development in cancer treatment .
Propriétés
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resistomycin | |
CAS RN |
20004-62-0 | |
Record name | Resistomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.